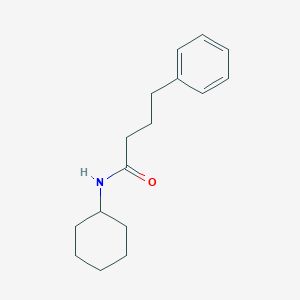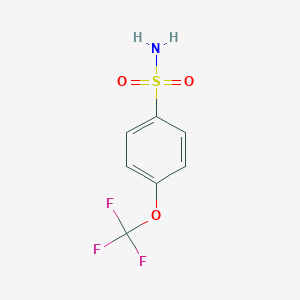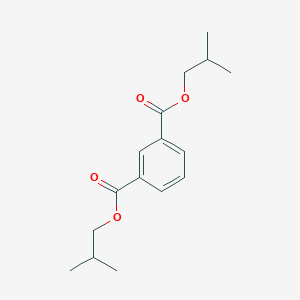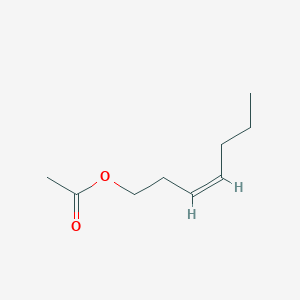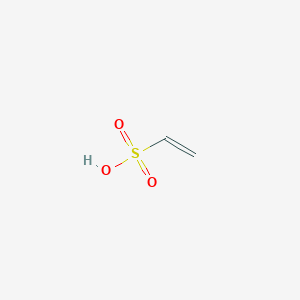
Vinylsulfonic acid
概要
説明
Synthesis Analysis
The synthesis of vinylsulfonic acid and its derivatives has been explored through various chemical processes, demonstrating the compound's versatility and potential in creating a wide range of chemical products. For instance, vinylsulfonic acid derivatives can be prepared from β-chloroethanesulfonyl chloride or carbyl sulfate, with the Reed process playing a crucial role in industrial synthesis due to its simplicity and efficiency (Distler, 1965). Other methods include the palladium-catalyzed decarboxylative coupling of cinnamic acids with aromatic sulfinic acid sodium salts, showcasing the adaptability of vinylsulfonic acid synthesis in the presence of catalysts (Guo et al., 2014).
Molecular Structure Analysis
Vinylsulfonic acid's molecular structure is pivotal in its reactivity and the variety of chemical reactions it can undergo. The vinyl group attached to the sulfonic acid moiety allows for the formation of polymers and copolymers, granting it unique properties and applications in different fields. Its molecular structure has been analyzed through various spectroscopic methods, providing insights into its chemical behavior and interaction with other compounds.
Chemical Reactions and Properties
The reactivity of vinylsulfonic acid encompasses a wide range of chemical reactions, including polymerization, esterification, and conjugate addition, among others. Its ability to undergo polymerization, as demonstrated in the preparation of poly(vinylsulfonic acid)-grafted solid phase acid catalysts, highlights its utility in catalysis and material science (Okayasu et al., 2009). Furthermore, its involvement in the synthesis of vinyl sulfones via various catalytic methods showcases its versatility in organic synthesis (Wei et al., 2014).
科学的研究の応用
1. Catalyst for Synthesis of 3,4-Dihydropyrimidin-2 (1H)-ones/thiones
- Summary of Application: Vinylsulfonic acid, specifically its polymer form (Polyvinylsulfonic Acid), is used as an efficient, water-soluble, and reusable Brønsted Acid Catalyst for the three-component synthesis of 3,4-Dihydropyrimidin-2 (1H)-ones/thiones .
- Methods of Application: The cyclocondensation reaction of aldehyde, ethyl acetoacetate (β-dicarbonyl compound), and urea or thiourea uses polyvinylsulfonic acid as a reusable homogeneous Brønsted acid- and metal-free organocatalyst in water and ethanol .
- Results or Outcomes: This new protocol has the advantages of easy availability, stability, reusability, and eco-friendliness of the catalyst, high to excellent yields, simple experimental and work-up procedure .
2. Monomer for Highly Acidic or Anionic Homopolymers and Copolymers
- Summary of Application: Vinylsulfonic acid is used as a monomer in the preparation of highly acidic or anionic homopolymers and copolymers .
- Methods of Application: The activated C=C double bond of vinylsulfonic acid reacts readily with nucleophiles in an addition reaction .
- Results or Outcomes: These polymers are used in the electronic industry as photoresists, as ion-conductive polymer electrolyte membranes (PEM) for fuel cells .
3. Grafting to Polymeric Supports
- Summary of Application: Vinylsulfonic acid can be grafted to polymeric supports (e.g., polystyrene) to give highly acidic ion exchangers .
- Methods of Application: The grafting process involves the reaction of vinylsulfonic acid with the polymeric support .
- Results or Outcomes: These grafted materials are used as catalysts for esterification and Friedel-Crafts acylations .
4. Synthesis of 2-Aminoethanesulfonic Acid
- Summary of Application: Vinylsulfonic acid reacts readily with ammonia to form 2-aminoethanesulfonic acid .
- Methods of Application: The activated C=C double bond of vinylsulfonic acid reacts with ammonia in an addition reaction .
- Results or Outcomes: 2-Aminoethanesulfonic acid is formed .
5. Preparation of Superabsorbent Semi-IPN Hydrogel
- Summary of Application: Vinylsulfonic acid is used in the preparation of superabsorbent semi-IPN (interpenetrating polymer network) hydrogel .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: A superabsorbent semi-IPN hydrogel is produced .
6. Solid Electrolyte for Proton Conduction
- Summary of Application: Vinylsulfonic acid is used as a solid electrolyte for proton conduction in the fabrication of an all-solid-supercapacitor .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: An all-solid-supercapacitor is produced .
7. Synthesis of 2-Methylaminoethanesulfonic Acid
- Summary of Application: Vinylsulfonic acid reacts readily with methylamine to form 2-methylaminoethanesulfonic acid .
- Methods of Application: The activated C=C double bond of vinylsulfonic acid reacts with methylamine in an addition reaction .
- Results or Outcomes: 2-Methylaminoethanesulfonic acid is formed .
8. Preparation of High-Density Poly(vinylsulfonic acid)-Grafted Solid Acid Catalysts
- Summary of Application: Vinylsulfonic acid is used in the preparation of high-density poly(vinylsulfonic acid)-grafted solid acid catalysts .
- Methods of Application: A graft, radical polymerization procedure was employed, allowing the immobilization of the acid form of vinylsulfonic acid monomer onto various carrier materials .
- Results or Outcomes: These grafted materials demonstrated superior catalytic performance in esterification, Friedel–Crafts acylation, and condensation reactions .
9. RNase Inhibitor for Enhanced RNA Preservation
- Summary of Application: Vinylsulfonic acid, specifically its polymer form (Polyvinylsulfonic Acid), is used as a low-cost RNase inhibitor for enhanced RNA preservation .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: PVSA was shown to improve the integrity of mRNA transcripts by up to 5-fold in vitro as measured by their translational viability .
将来の方向性
The synthesis of vinyl sulfones, including Vinylsulfonic acid, continues to be a significant area of interest for organic chemists . Recent advances have focused on the development of new methods for their preparation, including direct sulfonylation of olefins and alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, and decomposition of tosylhydrazones . These developments suggest a promising future for the use of vinyl sulfones in various applications, including drug design and medicinal chemistry .
特性
IUPAC Name |
ethenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3S/c1-2-6(3,4)5/h2H,1H2,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVXSWCKKBEXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26101-52-0, 3039-83-6 (hydrochloride salt) | |
| Record name | Poly(vinylsulfonic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26101-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047018 | |
| Record name | Ethenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinylsulfonic acid | |
CAS RN |
1184-84-5 | |
| Record name | Vinylsulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylsulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLSULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ6489R1WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

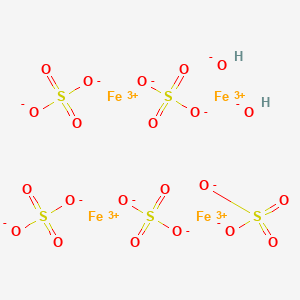
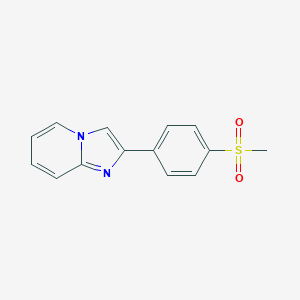
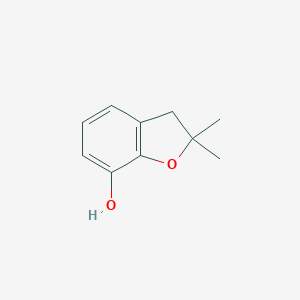
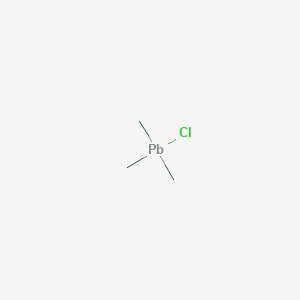
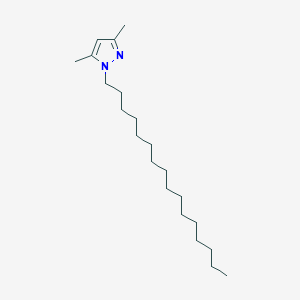
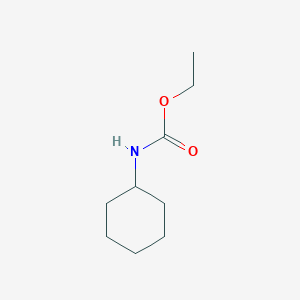
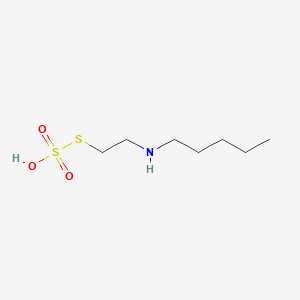
![8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B74075.png)
